molecular formula C27H44O2 B1671420 Gefarnate CAS No. 51-77-4

Gefarnate

Cat. No.: B1671420
CAS No.: 51-77-4
M. Wt: 400.6 g/mol
InChI Key: ZPACYDRSPFRDHO-ROBAGEODSA-N
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Preparation Methods

The preparation of gefarnate involves several synthetic routes. One method includes the reaction of nerolidol, trimethyl orthoacetate, and butyric acid . Another method involves the reaction of bromobutyrate with triphenyl phosphorus . These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Gefarnate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACYDRSPFRDHO-ROBAGEODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048636
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-77-4
Record name trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefarnate [INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gefarnate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gefarnate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gefarnate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GEFARNATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?

A1: While the exact mechanism is not fully elucidated, research suggests this compound exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, this compound has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.

Q2: Does this compound influence prostaglandin levels in the gastric mucosa?

A2: Yes, studies indicate that this compound can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. This compound's ability to maintain their levels likely contributes to its gastroprotective properties.

Q3: How does this compound's effect on prostaglandins differ from that of Cimetidine?

A3: Interestingly, while both this compound and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, this compound has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []

Q5: Is there information available on the spectroscopic data of this compound?

A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize this compound and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.

Q6: How does the method of granulation affect the stability of this compound in pharmaceutical preparations?

A6: Research indicates that the stability of this compound can be influenced by the manufacturing process. Studies comparing different commercial this compound preparations found that those produced using an extruding granulation procedure exhibited a decrease in this compound content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of this compound products.

Q7: Are there specific challenges related to the formulation of this compound?

A7: Yes, being an ester of geraniol and farnesyl acetate, this compound is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance this compound's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.

Q8: What types of animal models have been used to investigate the gastroprotective effects of this compound?

A8: Several animal models have been employed to evaluate this compound's efficacy in preventing or treating gastric ulcers. These include:

  • Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that this compound pretreatment can significantly reduce the severity of these lesions. [, ]
  • Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that this compound can promote healing in this model. [, ]
  • Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that this compound exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]
  • Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that this compound can prevent the formation of stress-induced ulcers. [, ] This model highlights this compound's potential in mitigating the damaging effects of stress on the gastric mucosa.
  • TNBS-induced colitis: Research has explored the effects of this compound in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that this compound exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] this compound's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []

Q9: Has this compound been evaluated in clinical trials for the treatment of gastric ulcers?

A9: Yes, several clinical trials have investigated the efficacy and safety of this compound in treating gastric and duodenal ulcers.

  • Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with this compound compared to those receiving a placebo. []
  • Comparison with other anti-ulcer drugs: Trials comparing this compound with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that this compound might be less effective than certain established treatments. [, , ]
  • Combination therapy: Research has also explored the use of this compound in combination with other drugs. For example, one study found that combining this compound with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []

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